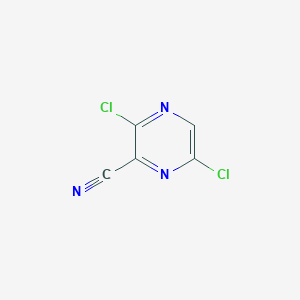

3,6-Dichloropyrazine-2-carbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

3,6-dichloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHXXRRBFJSFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627393 | |

| Record name | 3,6-Dichloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356783-16-9 | |

| Record name | 3,6-Dichloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for 3,6 Dichloropyrazine 2 Carbonitrile

Historical Development of Synthetic Routes to 3,6-Dichloropyrazine-2-carbonitrile

The development of synthetic pathways to this compound has been driven by the need for improved efficiency, safety, and scalability. Early methods often contended with harsh reaction conditions and the formation of difficult-to-separate byproducts.

Initial forays into the synthesis of chlorinated pyrazines were often hampered by the pyrazine (B50134) ring's susceptibility to destructive degradation under typical chlorination conditions. Direct chlorination of the pyrazine core at room temperature often resulted in carbonaceous materials rather than the desired chlorinated products. google.com High-temperature, vapor-phase chlorination was developed as a solution, but this required specialized equipment and often produced mixtures of mono-, di-, and tri-halogenated products, complicating purification. google.com

The introduction of a nitrile group, often via a Sandmeyer reaction involving diazonium salts, presented its own set of challenges. wikipedia.org These reactions, while foundational in aromatic chemistry, can require careful control of temperature and the handling of potentially unstable intermediates. wikipedia.orgnih.gov Early processes were often characterized by modest yields and the use of hazardous reagents like phosphorus oxychloride (POCl₃) without the refined process controls seen in contemporary methods. chemicalpapers.com

Over time, synthetic strategies evolved to overcome the limitations of early approaches. A significant advancement was the development of multi-step routes that allowed for the sequential and controlled functionalization of the pyrazine ring. This approach provides greater control over regioselectivity and reduces the formation of undesirable byproducts.

Key developments included:

Improved Chlorination Reagents: The use of milder and more selective chlorinating agents, such as N-chlorosuccinimide (NCS), allowed for more controlled chlorination under less forcing conditions. google.com

Catalytic Methods: The introduction of palladium-catalyzed cyanation reactions provided a more efficient and reliable method for introducing the nitrile group compared to some traditional Sandmeyer approaches. chemicalpapers.com

Process Optimization: A focus on process development led to significant improvements in yield and purity. This included optimizing reaction solvents, temperatures, and the stoichiometry of reagents to minimize side reactions and simplify workup procedures. A notable example is the strategic addition of inorganic chlorides to suppress impurity formation during chlorination reactions. google.com

Microwave-Assisted Synthesis: More recently, microwave-assisted synthesis has been explored for related transformations, demonstrating the potential to drastically reduce reaction times and, in some cases, improve yields for steps like aminodehalogenation. mdpi.com

These evolutionary steps have transformed the synthesis from a challenging academic exercise into a robust and industrially viable process, crucial for the production of molecules derived from this key intermediate.

Contemporary Synthesis Routes to this compound

Modern synthetic routes are characterized by their efficiency, high yields, and suitability for large-scale production. These methods often start from pre-functionalized pyrazine precursors, allowing for precise control over the final structure.

A highly efficient and scalable modern route utilizes 3-hydroxy-6-bromopyrazine-2-amide as the starting material. This method is designed to produce high-purity this compound, which is particularly advantageous for its subsequent use in pharmaceutical synthesis. google.com

The core of this process involves a one-pot reaction where the hydroxyl group is converted to a chloride, the bromo group is substituted by a chloride, and the amide is dehydrated to a nitrile. This is achieved using phosphorus oxychloride (POCl₃) in the presence of a base like N,N-diisopropylethylamine (DIEA). A key innovation in this process is the addition of an inorganic chloride, such as lithium chloride (LiCl). google.com The presence of excess chloride ions in the reaction mixture effectively suppresses the formation of bromo-containing impurities, which are otherwise difficult to remove. This method is noted for its low production costs and suitability for industrial amplification. google.com

Table 1: Synthesis of this compound from a Brominated Precursor

| Step | Starting Material | Reagents | Key Features | Outcome | Reference |

|---|

An effective, albeit longer, route to this compound begins with the inexpensive and commercially available starting material, 2-aminopyrazine. chemicalpapers.com This multi-step synthesis is highlighted by its novel and efficient construction of the target intermediate without the use of certain hazardous reagents in key steps. chemicalpapers.com

The synthesis pathway involves four main transformations: chemicalpapers.com

Regioselective Chlorination: The pyrazine ring is first chlorinated.

Bromination: A bromine atom is introduced onto the ring.

Palladium-Catalyzed Cyanation: The bromo group is replaced with a nitrile (cyano) group using a palladium catalyst.

Sandmeyer Diazotization/Chlorination: The initial amino group is converted into a diazonium salt and subsequently replaced by a chlorine atom.

Table 2: Multi-step Synthesis from 2-Aminopyrazine

| Step | Intermediate | Transformation | Reagents/Conditions | Reference |

|---|---|---|---|---|

| 1 | 2-Aminopyrazine | Regioselective Chlorination | NCS | chemicalpapers.comgoogle.com |

| 2 | Chloro-substituted aminopyrazine | Bromination | Brominating agent | chemicalpapers.com |

| 3 | Bromo- and Chloro-substituted aminopyrazine | Pd-catalyzed Cyanation | Pd catalyst, Cyanide source | chemicalpapers.com |

Another versatile starting material for synthesizing pyrazine derivatives is 3-aminopyrazine-2-carboxylic acid. nih.govimist.ma While not a direct route, this precursor can be converted to this compound through a logical sequence of established chemical transformations.

A plausible synthetic sequence would be:

Esterification: The carboxylic acid is first protected as an ester, typically a methyl or ethyl ester, to prevent unwanted side reactions in subsequent steps. This is often achieved using an alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid. nih.gov

Double Chlorination: The pyrazine ring is chlorinated. The amino group at position 3 can be converted to a chloro group via a Sandmeyer reaction. wikipedia.orgnih.gov The hydrogen at position 6 can be chlorinated using a suitable chlorinating agent like N-chlorosuccinimide (NCS). google.com

Amidation and Dehydration: The ester group is converted back to a carboxylic acid via hydrolysis, then to a primary amide, and finally dehydrated to the target nitrile. A more direct approach involves converting the ester to a primary amide (aminolysis) and then dehydrating the amide to the nitrile using a reagent like POCl₃ or trifluoroacetic anhydride.

This pathway allows for the systematic installation of the required functional groups, leveraging well-understood reactions in heterocyclic chemistry.

Synthesis from 2-Aminomalonic Acid Diamide (B1670390) Pathways

While direct, detailed pathways for the synthesis of this compound starting from 2-aminomalonic acid diamide are not extensively documented in readily available literature, the synthesis of the core pyrazinone structure from related acyclic precursors provides a foundational understanding. The general approach to forming the pyrazine ring often involves the condensation of an α-amino acid derivative with a 1,2-dicarbonyl compound. For instance, the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound is a well-established method for creating the pyrazinone core, forming the N-1 to C-6 and N-4 to C-5 bonds in a single pot reaction. nih.gov

In a hypothetical pathway starting from 2-aminomalonic acid diamide, the diamide could theoretically be hydrolyzed and decarboxylated to yield glycine (B1666218) amide. This could then react with a suitable 1,2-dicarbonyl compound to form a dihydroxypyrazine intermediate. Subsequent chlorination and cyanation steps would then be required to yield the final product. However, more direct and commonly cited industrial routes typically start from precursors that already contain the pyrazine ring or are more readily cyclized into the desired substituted pyrazine.

Mechanistic Investigations of Dichlorination and Nitrile Formation Reactions

Elucidation of Reaction Pathways for Halogenation and Cyano Group Introduction

The halogenation of the pyrazine ring is a critical step in the synthesis of this compound. The pyrazine ring is an electron-deficient system, which makes electrophilic substitution reactions challenging. slideshare.net Therefore, halogenation is often achieved under vigorous conditions or through pathways that activate the ring.

One proposed mechanism for the formation of a related dihalopyrazinone involves the acylation of an α-aminonitrile to form an oxamoyl halide. nih.gov This is followed by the addition of HX to the nitrile, tautomerization, and cyclization to yield a pyrazine-2,3-dione. nih.gov This intermediate then reacts with an excess of an oxalyl halide to introduce the halogen atoms at the 3 and 5 positions. nih.gov The addition of a tetraalkylammonium halide can facilitate this step by providing an additional source of halide ions. nih.gov

The introduction of the cyano group, or cyanation, can be achieved through various methods. One common strategy involves the displacement of a suitable leaving group, such as a halogen, with a cyanide salt. Another approach is the conversion of an aldehyde to a nitrile via an oxime intermediate. nih.gov The cyano group is a strong electron-withdrawing group and its presence can influence the reactivity of the pyrazine ring in subsequent reactions. nih.gov

Influence of Reaction Conditions on Product Selectivity and Yield

The selectivity and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of reagents, solvent, temperature, and reaction time.

In a patented method for preparing this compound from 3-hydroxy-6-bromopyrazine-2-amide, the use of phosphorus oxychloride in the presence of N,N-diisopropylethylamine (DIEA) and an inorganic chloride, such as lithium chloride, was found to significantly reduce bromo-impurities. google.com The reaction temperature is also a critical factor; the mixture is initially heated to 50°C, and after the addition of DIEA, the temperature is raised to 80°C and maintained for one hour to drive the reaction to completion. google.com

The choice of solvent can also play a significant role. For instance, in the synthesis of 3-chloropyrazine-2-carbonitrile, a related compound, the reaction is carried out in a mixture of toluene (B28343) and dimethylformamide (DMF). chemicalbook.com The use of DMF can accelerate halogenation reactions. nih.gov

Table 1: Influence of Reaction Conditions on the Synthesis of Pyrazine Derivatives

| Parameter | Condition | Effect on Reaction | Source |

| Chlorinating Agent | Phosphorus oxychloride with an inorganic chloride | Reduces bromo-impurities in the final product. | google.com |

| Base | N,N-Diisopropylethylamine (DIEA) | Facilitates the chlorination reaction. | google.com |

| Temperature | 80°C | Ensures completion of the chlorination reaction. | google.com |

| Solvent | Toluene/DMF mixture | Can accelerate halogenation reactions. | nih.govchemicalbook.com |

Process Optimization and Industrial Scale-Up Considerations

Strategies for Achieving High Purity of this compound

Achieving high purity of this compound is essential, particularly when it is used as an intermediate in the synthesis of pharmaceuticals. google.com Impurities can affect the yield and quality of the final active pharmaceutical ingredient. google.com

One of the primary strategies for purification is recrystallization or slurrying in a suitable solvent. In a documented procedure, after quenching the reaction mixture in ice water and filtering, the resulting filter cake is slurried in isopropanol (B130326) to obtain the purified product. google.com

The use of specific reagents to minimize impurity formation during the synthesis is another key strategy. For example, the addition of lithium chloride during the chlorination of 3-hydroxy-6-bromopyrazine-2-amide is a targeted approach to reduce the formation of undesired brominated by-products. google.com

For related compounds, chromatographic techniques such as silica (B1680970) gel chromatography are employed for purification. chemicalbook.com While effective at the lab scale, these methods may be less practical for large-scale industrial production due to cost and solvent usage.

Techniques for Yield Enhancement and By-product Reduction

Maximizing the yield and minimizing by-products are critical for the economic viability of the industrial production of this compound.

A key technique for yield enhancement is the careful control of reaction parameters . As detailed in patent literature, a specific temperature profile and the controlled addition of reagents are crucial for maximizing the conversion of the starting material to the desired product. google.com

The reduction of by-products is often addressed by modifying the synthetic route or the reaction conditions. In the synthesis of this compound, a significant challenge is the formation of mixed halogenated impurities, such as 3-bromo-6-chloropyrazine-2-carbonitrile, when starting from a brominated precursor. google.com The innovative use of an inorganic chloride in the reaction mixture effectively suppresses the incorporation of bromine into the final product, thereby reducing the level of these hard-to-remove impurities. google.com

Table 2: Strategies for Process Optimization of this compound Synthesis

| Strategy | Technique | Outcome | Source |

| Purification | Slurrying in isopropanol | Removes impurities to yield a pale yellow solid product. | google.com |

| By-product Reduction | Addition of lithium chloride to the reaction mixture | Significantly reduces the formation of bromo-impurities. | google.com |

| Yield Enhancement | Precise control of reaction temperature and reagent addition | Drives the reaction to completion and maximizes product formation. | google.com |

Adaptation of Synthetic Processes for Large-Scale Production (e.g., Continuous Flow Chemistry)

The transition from laboratory-scale synthesis to large-scale industrial production of this compound involves overcoming challenges related to reaction control, safety, and cost-effectiveness. Methodologies for large-scale production have primarily focused on optimizing batch processes, with a growing interest in the potential application of continuous flow technologies.

Scalable Batch Production

A patented method for the preparation of this compound highlights a process designed for industrial-scale production. This method focuses on improving the purity of the final product by minimizing the formation of bromo-impurities. The process starts from 3-hydroxy-6-bromopyrazine-2-amide and utilizes phosphorus oxychloride and N,N-diisopropylethylamine (DIEA). A key innovation in this process is the addition of an inorganic chloride, such as lithium chloride, which significantly reduces the level of bromo-impurities in the final product. google.com

The reaction involves mixing 3-hydroxy-6-bromopyrazine-2-amide, lithium chloride, and phosphorus oxychloride, heating the mixture, and then adding DIEA. After a reaction period, the mixture is cooled and quenched in ice water. The resulting solid is filtered and slurried in a solvent like isopropanol to yield this compound. google.com This process is claimed to be low-cost and suitable for industrial amplification. google.com

Table 1: Comparison of Impurity Levels in this compound Synthesis

| Condition | 3-bromo-6-chloropyrazine-2-carbonitrile (%) | 3-chloro-6-bromopyrazine-2-carbonitrile (%) |

|---|---|---|

| Without Inorganic Chloride | 0.5 | 0.8 |

| With Inorganic Chloride | < 0.1 | < 0.1 |

Data sourced from patent WO2021237945A1, illustrating the reduction in key impurities with the addition of an inorganic chloride in a batch process designed for industrial scale-up. google.com

Continuous Flow Chemistry: A Prospective Approach

While specific research on the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the application of this technology to structurally similar pyrazine derivatives demonstrates its potential benefits for large-scale production. Continuous flow chemistry involves the continuous pumping of reactants through a reactor, offering precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions.

For instance, the continuous flow hydration of pyrazine-2-carbonitrile to pyrazinamide (B1679903) has been successfully demonstrated using a manganese dioxide column reactor. orgsyn.org This process allows for the safe and efficient production of pyrazinamide with high purity. orgsyn.org

Another study developed a continuous-flow system for the synthesis of a range of pyrazinamide derivatives from pyrazine esters and amines. nih.gov This enzymatic process was shown to be scalable and more efficient than traditional batch methods, as indicated by a higher space-time yield (STY).

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Pyrazinamide Derivative

| Parameter | Batch Reactor (Shaker) | Continuous Flow Microreactor |

|---|---|---|

| Reaction Time | 17 hours | 20 minutes (residence time) |

| Yield | Comparable to continuous flow | Good to excellent |

| Space-Time Yield (STY) | Lower | Higher |

This table, based on findings for pyrazinamide derivative synthesis, highlights the significant reduction in reaction time and increased efficiency offered by continuous flow processes compared to traditional batch methods. nih.gov

The principles demonstrated in the continuous flow synthesis of these related pyrazine compounds suggest a strong potential for the adaptation of this compound synthesis to this technology. Such an adaptation could offer a safer, more consistent, and potentially more economical route for its industrial production. The generation of highly unstable intermediates, which can be a challenge in large-scale batch processing, can be effectively managed in continuous flow systems due to the small reaction volumes and rapid mixing. researchgate.net

Reactivity Profiles and Transformational Chemistry of 3,6 Dichloropyrazine 2 Carbonitrile

Nucleophilic Substitution Reactions of 3,6-Dichloropyrazine-2-carbonitrile

The pyrazine (B50134) ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms act as effective leaving groups, allowing for their displacement by a variety of nucleophiles.

Halogen Displacement by Fluoride (e.g., Synthesis of 3,6-Difluoropyrazine-2-carbonitrile)

One of the most significant reactions of this compound is the double halogen exchange (Halex) reaction to replace both chlorine atoms with fluorine. This transformation is a key step in several synthetic routes to Favipiravir. The synthesis of 3,6-Difluoropyrazine-2-carbonitrile is typically achieved by treating the dichloro precursor with a fluoride salt in a polar aprotic solvent at elevated temperatures.

Commonly used fluorinating agents include potassium fluoride (KF). google.comnih.gov The efficiency of the reaction can be enhanced by the use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), or a catalytic amount of tetrabutylammonium fluoride (TBAF). google.comasianpubs.org The choice of solvent is critical, with dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) being frequently employed. google.comsciforum.net Research has shown that reaction conditions can be optimized to achieve high yields and conversions. semanticscholar.org For instance, reacting this compound with potassium fluoride in DMSO has been shown to result in 100% conversion. semanticscholar.org

| Fluorinating Agent | Catalyst/Additive | Solvent | Temperature | Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Potassium Fluoride (KF) | Tetrabutylammonium Fluoride (TBAF) (catalytic) | DMF | 60°C | 12 hours | Not specified (crude product used directly) | google.com |

| Potassium Fluoride (KF) | Tetrabutylammonium Bromide (TBAB) | DMSO | 55°C | Not specified | Not specified | sciforum.net |

| Potassium Fluoride (KF) (5 eq.) | None | DMSO | 60°C | Not specified | 100% Conversion | semanticscholar.org |

| Potassium Fluoride (KF) | Tetrabutylammonium Bromide (TBAB) | Toluene (B28343)/DMSO | 120°C (reflux) | Not specified | High yield | asianpubs.org |

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amination)

The chlorine atoms of dichloropyrazine derivatives are readily displaced by nitrogen-containing nucleophiles such as amines. While specific studies on the amination of this compound are not widely detailed in the cited literature, the reactivity can be inferred from studies on similar molecules like 2,6-Dichloropyrazine. nih.gov

Catalyst-free monoamination of 2,6-Dichloropyrazine with various adamantane-containing amines has been successfully achieved. nih.gov These reactions are typically conducted in a polar solvent like DMF at high temperatures (e.g., 140°C) in the presence of a base such as potassium carbonate (K₂CO₃) to neutralize the HCl generated. nih.gov The electron-donating effect of the first introduced amino group can hinder the non-catalytic introduction of a second amino group. nih.gov It is expected that this compound would undergo similar reactions, with the regioselectivity being influenced by the electronic effects of the nitrile group (see Section 3.1.4).

Reactions with Oxygen and Sulfur Nucleophiles

Displacement of the chloro substituents by oxygen and sulfur nucleophiles is also a key feature of the reactivity of chlorinated pyrazines. For instance, the related compound 3-Chloropyrazine-2-carbonitrile has been shown to react with sodium hydrosulfide (NaSH) to replace the chlorine atom with a thiol group. chemicalbook.com This reaction proceeds by dissolving the starting material in a solvent like ethanol and stirring with the nucleophile at room temperature. chemicalbook.com This indicates that the chlorine atoms in this compound are susceptible to attack by sulfur nucleophiles.

Reactions with oxygen nucleophiles such as alkoxides (e.g., methoxide) or hydroxides would also be expected to proceed via a nucleophilic aromatic substitution mechanism, leading to the formation of alkoxy or hydroxy pyrazine derivatives, respectively.

Studies on Regioselectivity and Chemoselectivity in Substitution

The substitution pattern on the pyrazine ring creates a non-symmetrical molecule, raising questions of regioselectivity when only one equivalent of a nucleophile is used. The regioselectivity of SNAr reactions on substituted dichloropyrazines is governed by the electronic properties of the substituents on the ring. researchgate.net

For unsymmetrical 3,5-dichloropyrazines, studies have shown that when an electron-withdrawing group (EWG) is present at the 2-position, nucleophilic attack occurs preferentially at the 5-position. researchgate.net Conversely, an electron-donating group (EDG) at the 2-position directs the attack to the 3-position. researchgate.net In this compound, the nitrile group (-CN) at the 2-position is a strong EWG. Therefore, it strongly deactivates the adjacent C3 position towards nucleophilic attack and directs the substitution to the C6 position (which is para to the nitrile group). This makes the C6 chlorine atom significantly more labile and susceptible to displacement by a nucleophile than the C3 chlorine atom. This regioselectivity is a critical consideration in the stepwise synthesis of more complex pyrazine derivatives.

Transformations Involving the Nitrile Moiety of this compound

The nitrile group is a versatile functional group that can undergo various chemical transformations. chemistrysteps.comlumenlearning.com

Hydrolysis of the Nitrile to Carboxamide and Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under acidic or basic conditions to first form a primary amide (a carboxamide) and, upon further hydrolysis, a carboxylic acid. libretexts.org This transformation is pivotal in the synthesis of Favipiravir, where the nitrile of a pyrazine intermediate is converted to a carboxamide. semanticscholar.org

The hydrolysis process involves the nucleophilic attack of water (under acidic conditions) or hydroxide ions (under basic conditions) on the electrophilic carbon of the nitrile. lumenlearning.com

Acidic Hydrolysis: In the presence of a strong acid like sulfuric acid, the nitrile is heated, leading to the formation of the corresponding carboxamide. semanticscholar.org If the reaction is allowed to proceed further, the amide itself is hydrolyzed to a carboxylic acid and an ammonium salt. libretexts.org

Basic Hydrolysis: Heating a nitrile with an aqueous alkali solution, such as sodium hydroxide (NaOH), also yields the amide. commonorganicchemistry.com A mild method for the partial hydrolysis of nitriles to amides involves using an alkaline solution of hydrogen peroxide. commonorganicchemistry.comgoogle.com This method is employed in one of the synthetic steps for Favipiravir precursors, where a pyrazine carbonitrile is treated with hydrogen peroxide and NaOH to yield the carboxamide. google.com Continued heating under strong basic conditions will hydrolyze the amide to a carboxylate salt. libretexts.org

Nitrile Reduction and Derivatives

The reduction of the nitrile group in this compound to an aminomethyl group opens up avenues for the synthesis of various derivatives. While specific literature detailing the direct reduction of this particular compound is not extensively available, the transformation of nitriles to primary amines is a well-established process in organic chemistry. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly employed for this purpose.

For instance, in the synthesis of related nitrogen-containing heterocycles, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a widely used methodology for the reduction of nitriles to their corresponding primary amines. The resulting aminomethyl-dichloropyrazine would be a valuable intermediate for further functionalization, allowing for the introduction of new substituents through reactions such as acylation, alkylation, or sulfonylation of the newly formed amino group.

Cyclization Reactions Incorporating the Nitrile Group

The nitrile group of this compound can participate in cyclization reactions to form fused heterocyclic systems. This synthetic strategy is a powerful tool for the construction of complex polycyclic molecules with potential biological activity. While specific examples of cyclization reactions starting directly from this compound are not prominently reported in the available literature, the general reactivity of nitriles in cyclization reactions provides a basis for potential transformations.

One common approach involves the reaction of a nitrile with a dinucleophile, leading to the formation of a new heterocyclic ring. For example, the reaction of a suitably positioned nucleophile on a side chain attached to the pyrazine ring could lead to an intramolecular cyclization onto the nitrile carbon. Alternatively, intermolecular reactions with compounds containing two nucleophilic centers can also be envisioned to construct fused pyrimidine or other heterocyclic rings onto the pyrazine core. The specific reaction conditions and the nature of the nucleophile would dictate the structure of the resulting fused system.

Transition Metal-Catalyzed Coupling Reactions of this compound

The two chlorine atoms on the pyrazine ring of this compound are susceptible to displacement through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful methods for the selective functionalization of halogenated heterocycles. wikipedia.orgwikipedia.orglibretexts.org In the case of this compound, these reactions offer the potential to introduce a wide variety of substituents at the 3- and 6-positions.

The relative reactivity of the two chlorine atoms is a key consideration for selective functionalization. In dihalogenated N-heteroarenes, the position of the halogen relative to the nitrogen atoms often dictates its reactivity in palladium-catalyzed couplings. nih.gov For dichloropyrazines, the electronic and steric environment of each chlorine atom can influence the rate of oxidative addition to the palladium catalyst, thereby controlling the regioselectivity of the coupling reaction. While detailed studies on the selective coupling of this compound are not extensively documented, general trends observed in related dichloropyridines and dichloropyrimidines suggest that selective mono- or di-functionalization could be achieved by carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and solvent. nih.govnih.gov

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | 3-Aryl-6-chloropyrazine-2-carbonitrile |

| Sonogashira | Terminal alkyne | 3-Alkynyl-6-chloropyrazine-2-carbonitrile |

| Buchwald-Hartwig | Amine | 3-Amino-6-chloropyrazine-2-carbonitrile |

Note: The table presents potential mono-substituted products. Di-substituted products are also possible under appropriate reaction conditions.

Other Metal-Mediated Transformations

Beyond palladium, other transition metals such as copper and nickel can also mediate coupling reactions of aryl halides. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, can be employed for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. Nickel-catalyzed cross-couplings have emerged as a powerful alternative to palladium-catalyzed reactions, often exhibiting different reactivity and selectivity profiles.

While specific applications of these other metal-mediated transformations on this compound are not well-documented in the reviewed literature, the general utility of these methods for the functionalization of halo-heterocycles suggests their potential applicability. For instance, a nickel-catalyzed Kumada coupling with a Grignard reagent could be used to introduce alkyl or aryl groups at the chlorinated positions.

Investigation of Reaction Kinetics and Thermodynamic Parameters

A thorough understanding of the reaction kinetics and thermodynamic parameters associated with the transformations of this compound is crucial for optimizing reaction conditions and scaling up synthetic processes. However, a comprehensive search of the available scientific literature did not yield specific studies focused on the kinetic or thermodynamic aspects of reactions involving this particular compound.

General thermodynamic data for the parent pyrazine molecule and its derivatives have been reported, providing insights into their stability and energetics. biosynce.comresearchgate.netnist.govresearchgate.netumsl.edu For instance, the standard molar enthalpy of formation for pyrazine has been determined, offering a baseline for understanding the energetic properties of its derivatives. umsl.edu However, the influence of the dichloro and cyano substituents on the kinetic and thermodynamic behavior of the pyrazine ring in the specific context of the reactions discussed in this article remains an area for future investigation. Such studies would be invaluable for predicting reaction outcomes, controlling selectivity, and designing more efficient synthetic routes to valuable compounds derived from this compound.

Applications of 3,6 Dichloropyrazine 2 Carbonitrile in Advanced Organic Synthesis

Precursor in Pharmaceutical Compound Synthesis

The primary application of 3,6-Dichloropyrazine-2-carbonitrile lies in its role as an intermediate for the synthesis of various pharmaceutical compounds, most notably the broad-spectrum antiviral agent, Favipiravir. innospk.com

Role as a Key Intermediate for Antiviral Agents (e.g., Favipiravir)

This compound is a crucial intermediate in several synthetic routes to Favipiravir (also known as T-705), an antiviral drug effective against a range of RNA viruses, including influenza viruses. nih.govnih.gov The reactive sites on the molecule facilitate the construction of the pyrazine-based structure that is central to Favipiravir's mechanism of action. innospk.com

Strategic Integration into Favipiravir Process Development

Several synthetic strategies have been developed to produce this critical intermediate. One approach starts from the inexpensive and readily available 2-aminopyrazine. nih.govresearchgate.net A four-step synthesis was developed that avoids the use of phosphorus oxychloride (POCl3), a hazardous reagent, and provides a good yield of the product. nih.govresearchgate.net This process involves regioselective chlorination of the pyrazine (B50134) ring, bromination, palladium-catalyzed cyanation, and a Sandmeyer diazotization/chlorination sequence. researchgate.netnih.gov

Other routes to this compound have been explored, starting from materials such as 3-hydroxypyrazine-2-carboxamide or 3-aminopyrazine-2-carboxylic acid. scientificupdate.comresearchgate.net For instance, a method starting from 3-hydroxy-6-bromopyrazine-2-amide using phosphorus oxychloride and diisopropylethylamine (DIEA) has been developed to produce high-purity this compound, which is beneficial for the subsequent production of Favipiravir. google.com

Once obtained, the this compound is typically converted to Favipiravir through a sequence of reactions that includes fluorination, hydrolysis of the nitrile group, and selective hydrolysis of a chlorine or fluorine atom. nih.govscientificupdate.com For example, a halogen exchange (HALEX) reaction with potassium fluoride (KF) is used to introduce the fluorine atom. scientificupdate.com This is followed by hydrolysis of the nitrile and subsequent conversion to the final Favipiravir product. nih.govscientificupdate.com Researchers have focused on developing economical and scalable procedures for these final steps, often achieving high purity without the need for chromatographic purification. nih.gov

Synthetic Routes to this compound

| Starting Material | Key Steps | Reported Advantages | Reference |

|---|---|---|---|

| 2-Aminopyrazine | Regioselective chlorination, bromination, Pd-catalyzed cyanation, Sandmeyer diazotization/chlorination | Avoids hazardous POCl3, good yield | nih.govresearchgate.net |

| 3-Aminopyrazine-2-carboxylic acid | Conversion to the cyano intermediate | Cheaper route compared to others | scientificupdate.com |

| 3-Hydroxypyrazine-2-carboxamide | Nitration followed by chlorination/amide dehydration | - | scientificupdate.com |

| 3-Hydroxy-6-bromopyrazine-2-amide | Reaction with POCl3 and DIEA with addition of inorganic chloride | High purity of the final product | google.com |

Synthesis of Favipiravir Analogs from this compound

The versatility of this compound extends beyond the synthesis of Favipiravir to the creation of its structural analogs. innospk.com The development of alternative synthetic methods for Favipiravir can also provide advantages in the development of novel antiviral drugs from these analogs. nih.gov The pyrazine-3-carboxamide scaffold, of which Favipiravir is a key example, has been the subject of intensive study for the past two decades in the search for new antiviral compounds. nih.gov

Scaffold for Novel Drug Candidates in Medicinal Chemistry

The pyrazine ring is a recognized "privileged scaffold" in drug design, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.govmdpi.com this compound, with its reactive chlorine and nitrile functional groups, serves as a valuable starting point for the synthesis of a diverse range of pyrazine-based compounds with potential therapeutic applications.

Design and Synthesis of Pyrazine-Based Therapeutic Agents

The pyrazine core is present in a variety of biologically active molecules and therapeutic agents. nih.gov For example, pyrazine-containing compounds have been investigated for their potential as anticancer agents. nih.govmdpi.com In one study, structure-based drug design was used to optimize a known inhibitor of the SHP2 protein, which is implicated in cancer. nih.govmdpi.com This involved synthesizing novel pyrazine-based small molecules. nih.govmdpi.com

The synthesis of new coordination compounds based on pyrazine derivatives has also been explored for their potential as antibacterial, antifungal, and anticancer agents. mdpi.com These efforts often involve the derivatization of a pyrazine starting material, such as cyanopyrazine, to introduce new functional groups and create complex structures with potential biological activity. mdpi.com

Exploration of Structure-Reactivity Relationships in Derivatization for Biological Activity Potential

The biological activity of pyrazine derivatives is highly dependent on the nature and position of the substituents on the pyrazine ring. The chlorine atoms and the nitrile group on this compound offer multiple reaction pathways for derivatization, allowing chemists to systematically modify the structure and explore the structure-activity relationships (SAR) of the resulting compounds.

Understanding these relationships is crucial for designing new molecules with improved potency, selectivity, and pharmacokinetic properties. For instance, in the development of pyrimidine derivatives, which share structural similarities with pyrazines, it has been shown that the position of substituents greatly influences their biological activities, which can range from antimicrobial and anticancer to anti-inflammatory and antihypertensive. nih.gov This principle of SAR is fundamental in medicinal chemistry and guides the design of new therapeutic agents based on scaffolds like the pyrazine ring.

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5HCl2N3 | innospk.com |

| Molecular Weight | 173.988 g/mol | innospk.com |

| Appearance | White to yellow solid | innospk.com |

| CAS Number | 356783-16-9 | innospk.com |

| Density | ~1.6 g/cm³ | innospk.com |

| Boiling Point | ~262.0 °C | innospk.com |

| Flash Point | ~112.3 °C | innospk.com |

Building Block in Agrochemical Synthesis

The inherent reactivity of the pyrazine ring, coupled with the presence of two chlorine atoms and a nitrile group, makes this compound a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds. These structural features are often found in biologically active molecules, suggesting its potential as a precursor for new agrochemicals.

Development of Insecticides and Herbicides from this compound Derivatives

Although extensive research directly linking this compound to commercialized insecticides and herbicides is not widely published, the broader class of pyrazine derivatives has shown promise in this area. The chlorine atoms on the pyrazine ring of this compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This chemical handle is crucial for modifying the molecule's biological activity and tailoring it for specific pest or weed targets.

For instance, the substitution of the chlorine atoms with different amines or alkoxy groups can lead to a library of novel pyrazine compounds. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the diversity of potential derivatives. The exploration of these derivatives could yield compounds with insecticidal or herbicidal properties. The development of new active ingredients is a critical area of research in the agrochemical industry to combat resistance and improve efficacy.

Synthesis of Fungicides and Related Crop Protection Agents

The pyrazine core is present in some known fungicides, and therefore, this compound represents a potential starting material for the synthesis of new fungicidal agents. The strategic modification of the this compound molecule could lead to the discovery of compounds that inhibit fungal growth and protect crops from various diseases.

Research into the fungicidal activity of pyrazine derivatives often focuses on the impact of different substituents on the pyrazine ring. By systematically replacing the chlorine atoms of this compound with other functional groups, chemists can investigate the structure-activity relationship and optimize the molecule for antifungal efficacy. The development of novel fungicides is essential for managing crop diseases and ensuring food security.

Applications in Specialty Chemical and Materials Science Synthesis

The application of this compound extends beyond the life sciences into the realm of specialty chemicals and materials science. The reactive nature of this compound makes it a candidate for the synthesis of functional materials with unique electronic or optical properties.

For example, the pyrazine ring is a known component in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials. The electron-withdrawing nature of the nitrile and chlorine groups in this compound can influence the electronic properties of larger conjugated systems, making it a potentially useful building block for new organic semiconductors or dyes.

Spectroscopic and Computational Characterization for Synthetic Validation and Mechanistic Elucidation

Application of Advanced Spectroscopic Techniques for Structural Confirmation and Purity Assessment

The definitive structural elucidation and purity verification of 3,6-Dichloropyrazine-2-carbonitrile are achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide a detailed and unambiguous fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: Due to the molecular structure of this compound, which contains only one proton attached to the pyrazine (B50134) ring, the ¹H NMR spectrum is expected to exhibit a single, distinct signal. The precise chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent chlorine and cyano groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a more detailed structural snapshot by detecting all non-equivalent carbon atoms. The spectrum for this compound will display distinct signals for each of the five carbon atoms in the molecule: three in the pyrazine ring and one in the nitrile group. The chemical shifts of these carbons are indicative of their electronic environment, with the carbons bonded to electronegative chlorine atoms and the cyano group appearing at characteristic downfield positions.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the chemical bonds within the molecule, offering crucial information about the functional groups present. Key characteristic absorption bands for this compound include:

C≡N Stretch: A sharp and intense absorption band characteristic of the nitrile group (C≡N) is expected in the region of 2240-2220 cm⁻¹.

C-Cl Stretch: The stretching vibrations of the carbon-chlorine bonds typically appear in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹.

Aromatic C-H Stretch: The stretching vibration of the C-H bond on the pyrazine ring is anticipated to occur above 3000 cm⁻¹.

Aromatic Ring Vibrations: Multiple bands corresponding to the stretching and bending vibrations of the pyrazine ring are also expected in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound and offers valuable information about its fragmentation pattern, which can further confirm its structure. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight. The isotopic pattern of this peak, showing contributions from the chlorine isotopes (³⁵Cl and ³⁷Cl), would be a characteristic feature. Fragmentation of the molecular ion can lead to the loss of chlorine atoms or the cyano group, resulting in daughter ions with specific mass-to-charge ratios (m/z) that are diagnostic for the compound's structure.

| Spectroscopic Data for this compound | |

| Technique | Observed Features |

| ¹H NMR | A single peak corresponding to the aromatic proton. |

| ¹³C NMR | Distinct signals for the five carbon atoms, including the nitrile carbon. |

| IR Spectroscopy | Characteristic absorption bands for C≡N, C-Cl, and aromatic C-H functional groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight with a characteristic chlorine isotopic pattern. |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful predictive tool to augment experimental findings, offering a deeper understanding of the electronic structure, reactivity, and reaction mechanisms of this compound at the molecular level.

Theoretical Investigations of this compound's Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules. For this compound, DFT calculations can be employed to determine key parameters that govern its chemical behavior.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show regions of negative potential around the nitrogen atoms of the pyrazine ring and the cyano group, indicating their nucleophilic character. Conversely, the carbon atoms attached to the chlorine atoms would exhibit positive potential, highlighting them as electrophilic sites susceptible to nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Reaction Pathway Modeling: Computational modeling can be used to simulate and analyze the energy profiles of various reaction pathways. For instance, in nucleophilic substitution reactions, where a chlorine atom is replaced by another functional group, theoretical calculations can help to elucidate the transition state structures and activation energies. This information is invaluable for predicting the feasibility and regioselectivity of different synthetic transformations.

| Calculated Reactivity Descriptors for Pyrazine Derivatives | |

| Descriptor | Significance |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Fukui Functions | Predicts the local reactivity and sites for nucleophilic/electrophilic attack. |

Prediction of Electronic and Steric Effects on Derivatization Reactions

Molecular modeling techniques can be used to predict how the electronic and steric properties of this compound influence its derivatization reactions.

Electronic Effects: The presence of two electron-withdrawing chlorine atoms and a cyano group significantly influences the electron density distribution in the pyrazine ring. This electronic effect makes the ring electron-deficient and activates the chlorine atoms towards nucleophilic substitution. Computational models can quantify these effects and predict the relative reactivity of the two chlorine atoms. The chlorine atom at the 6-position is generally more susceptible to nucleophilic attack due to the combined electron-withdrawing influence of the adjacent cyano group and the nitrogen atom.

Steric Effects: While the pyrazine ring itself is planar, the substituents can introduce steric hindrance that may affect the approach of reagents. Molecular modeling can be used to visualize the three-dimensional structure of the molecule and potential transition states, allowing for an assessment of steric clashes. This is particularly important when considering reactions with bulky nucleophiles, where the accessibility of the reaction centers can play a crucial role in determining the reaction outcome. By simulating the interaction of different nucleophiles with the substrate, it is possible to predict which derivatization reactions are sterically favored.

Safety, Handling, and Environmental Considerations in Academic and Industrial Contexts

Safe Laboratory Practices for Handling 3,6-Dichloropyrazine-2-carbonitrile

The handling of this compound in a laboratory setting necessitates strict adherence to safety protocols to minimize exposure and ensure a safe working environment. This includes the use of personal protective equipment (PPE), appropriate engineering controls, and established emergency procedures. apolloscientific.co.uklgcstandards.com

Personal Protective Equipment (PPE): A comprehensive range of PPE is required when working with this compound. This includes:

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact. apolloscientific.co.uklgcstandards.com

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn to avoid skin contact. apolloscientific.co.ukchemicalbook.com

Body Protection: A lab coat or protective suit is necessary to prevent contamination of personal clothing. apolloscientific.co.uklgcstandards.com

Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used. apolloscientific.co.ukchemicalbook.com

Engineering Controls: Engineering controls are the primary line of defense in minimizing exposure to hazardous substances. For this compound, these include:

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. lgcstandards.comfishersci.com

Enclosure: Using glove boxes or other enclosed systems can provide an additional layer of protection, especially for high-risk procedures. apolloscientific.co.uk

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area. lgcstandards.comfishersci.com

Emergency Procedures: In the event of an accidental exposure or spill, the following procedures should be followed:

Skin Contact: Immediately wash the affected area with soap and plenty of water. apolloscientific.co.ukchemicalbook.com Seek medical attention if irritation develops. apolloscientific.co.uk

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. apolloscientific.co.ukchemicalbook.com Seek immediate medical attention. chemicalbook.com

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. chemicalbook.com Seek medical attention. apolloscientific.co.uk

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. apolloscientific.co.ukchemicalbook.com

Spills: For minor spills, absorb the material with an inert substance and place it in a sealed container for disposal. apolloscientific.co.uk For major spills, evacuate the area and contact emergency services. apolloscientific.co.uk

| Hazard Statement | Precautionary Statement |

|---|---|

| Harmful if swallowed. nih.gov | Do not eat, drink or smoke when using this product. apolloscientific.co.uk |

| Harmful in contact with skin. nih.gov | Wear protective gloves/protective clothing/eye protection/face protection. apolloscientific.co.uk |

| Causes skin irritation. nih.gov | Wash skin thoroughly after handling. lgcstandards.com |

| Causes serious eye irritation. nih.gov | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. apolloscientific.co.uk |

| Harmful if inhaled. nih.gov | Avoid breathing dust/fume/gas/mist/vapors/spray. lgcstandards.com |

| May cause respiratory irritation. nih.gov | Use only outdoors or in a well-ventilated area. lgcstandards.com |

Strategies for Waste Management and Environmental Impact Mitigation in Synthesis

The synthesis of this compound, like many chemical processes, generates waste streams that require careful management to minimize environmental impact. Strategies for waste management and mitigation often involve a combination of traditional disposal methods and the adoption of greener chemistry principles.

Waste Stream Characterization and Disposal: Waste generated from the synthesis will likely contain the product itself, unreacted starting materials, solvents, and byproducts. This waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations. apolloscientific.co.uk Proper labeling of waste containers is crucial. apolloscientific.co.uk

Green Chemistry Approaches: The field of green chemistry offers several principles that can be applied to mitigate the environmental impact of synthesizing pyrazine (B50134) derivatives. tandfonline.comtandfonline.comresearchgate.net These include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. nih.gov

Use of Safer Solvents and Reagents: Whenever possible, less hazardous solvents and reagents should be employed. For example, some pyrazine syntheses have been developed using water or other environmentally benign solvents. tandfonline.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents as they are used in smaller amounts and can often be recycled. tandfonline.comnih.gov For instance, various metal catalysts have been explored for pyrazine synthesis. tandfonline.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. tandfonline.comresearchgate.net

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. rasayanjournal.co.in This can be achieved through careful planning and optimization of the synthetic process.

One patented method for preparing this compound aims for high purity and suitability for industrial scale-up, which can indirectly contribute to waste reduction by minimizing the need for extensive purification steps. google.com

Regulatory Considerations for Industrial Production and Use (e.g., REACH)

The industrial production and use of this compound are subject to various regulations to ensure the protection of human health and the environment. A key piece of legislation in the European Union is the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. europa.eu

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): REACH aims to ensure a high level of protection for human health and the environment from the risks that can be posed by chemicals. europa.eu Key aspects of REACH relevant to a compound like this compound include:

Q & A

Q. What are the recommended storage conditions for 3,6-Dichloropyrazine-2-carbonitrile to ensure stability?

To maintain stability, this compound should be stored under inert gas (nitrogen or argon) at 2–8°C in a dry, well-ventilated environment. Containers must be tightly sealed to prevent moisture absorption or decomposition. Avoid exposure to dust, aerosols, or incompatible reagents like strong oxidizing agents .

Q. What synthetic routes are commonly employed to prepare this compound in laboratory settings?

The compound is synthesized via multi-step organic reactions, often starting from pyrazine derivatives. A representative pathway involves:

- Step 1 : Bromination and chlorination of 3-aminopyrazine-2-carboxylic acid to form intermediates.

- Step 2 : Reaction with reagents like POCl₃ or N,N′-diisopropylethylamine in chlorobenzene under reflux to yield this compound .

- Step 3 : Purification via recrystallization from solvents like ethanol to achieve >99% purity .

Table 1 : Comparison of Synthetic Methods

| Method Key Steps | Yield | Purity | Reference |

|---|---|---|---|

| POCl₃-mediated chlorination | 60–70% | >95% | |

| Nippon Soda optimized route | 43% | >99% |

Advanced Research Questions

Q. How can researchers optimize the fluorination step when using this compound as an intermediate in Favipiravir synthesis?

Fluorination is critical for converting this compound into 3,6-difluoropyrazine-2-carbonitrile. Key considerations include:

- Reagent Selection : Use potassium fluoride (KF) with Bu₄NBr as a phase-transfer catalyst to enhance reactivity .

- Reaction Conditions : Conduct the reaction at 120–150°C in anhydrous DMF for 12–24 hours .

- Yield Improvement : Sequential one-pot fluorination and hydroxylation with H₂O₂ reduces intermediate isolation losses .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Purity Analysis :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- Melting Point : Confirm consistency with the reported range (93–95°C) .

- Structural Confirmation :

- IR Spectroscopy : Identify nitrile (C≡N) stretch at ~2220 cm⁻¹ and C–Cl stretches at 600–800 cm⁻¹ .

- NMR : ¹³C NMR peaks at ~115 ppm (CN) and 125–140 ppm (pyrazine carbons) .

Q. How should researchers address contradictions in reported yields for this compound synthesis?

Discrepancies in yields (e.g., 43% vs. 60–70%) arise from:

- Starting Material Purity : Impurities in 3-aminopyrazine-2-carboxylic acid reduce efficiency .

- Reaction Scalability : Lab-scale vs. industrial protocols (e.g., solvent volume adjustments) .

- Purification Methods : Recrystallization vs. chromatography affects recovery rates . Mitigation strategies include optimizing solvent ratios and pre-purifying intermediates .

Methodological Considerations

- Safety Protocols : Use PPE (nitrile gloves, N95 masks) to prevent inhalation/contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Reaction Monitoring : Employ TLC (silica gel, hexane/ethyl acetate eluent) to track intermediate formation .

Data-Driven Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。